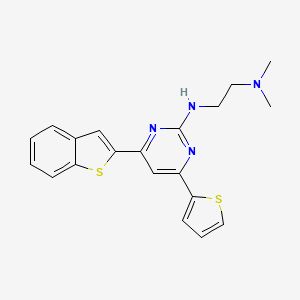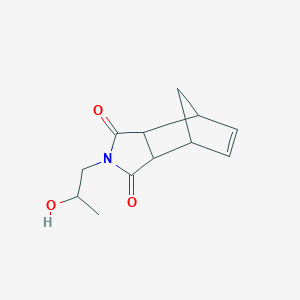
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound with a unique structure that includes a hydroxypropyl group and a tetrahydro-methanoisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the methanoisoindole core, followed by the introduction of the hydroxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine.
Applications De Recherche Scientifique
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: This compound is similar in that it also contains a hydroxypropyl group and is used to enhance the solubility of hydrophobic compounds.
2-Hydroxypropyl methacrylate: Another related compound, often used in the synthesis of polymers and nanogels.
Uniqueness
What sets 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione apart is its unique structure, which combines the properties of both the hydroxypropyl group and the methanoisoindole core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
81758-27-2 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
4-(2-hydroxypropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H15NO3/c1-6(14)5-13-11(15)9-7-2-3-8(4-7)10(9)12(13)16/h2-3,6-10,14H,4-5H2,1H3 |
Clé InChI |
RIJZYWXQEGNBBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C2C3CC(C2C1=O)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
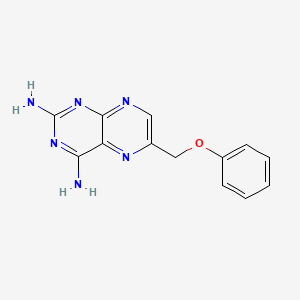
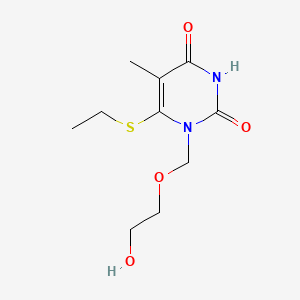
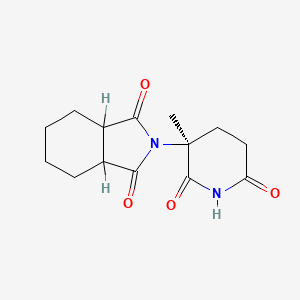

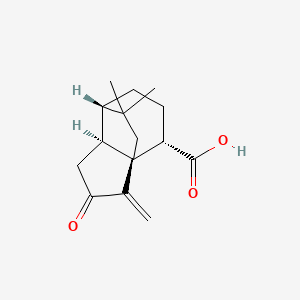
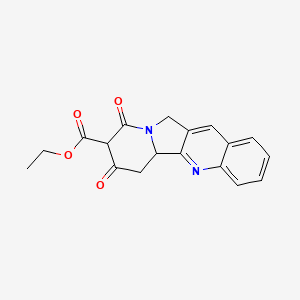

![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)

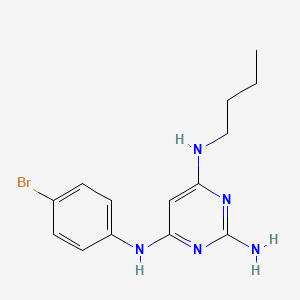
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
